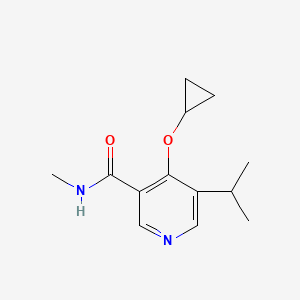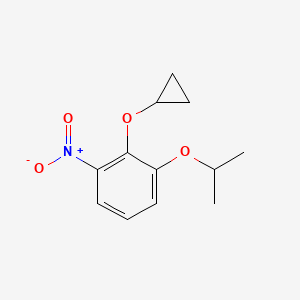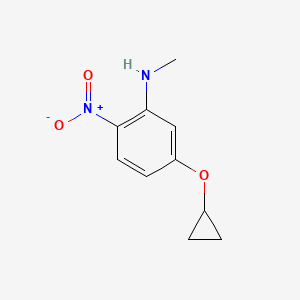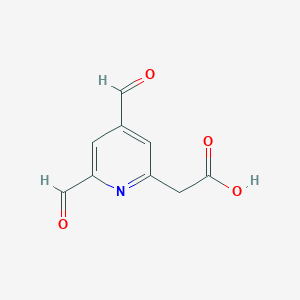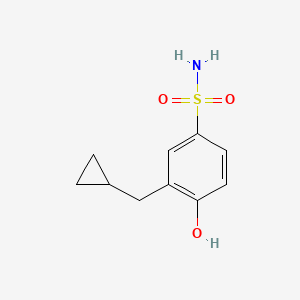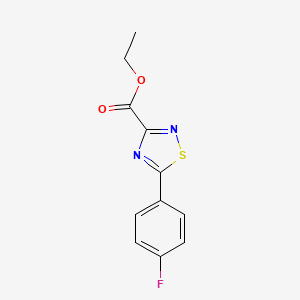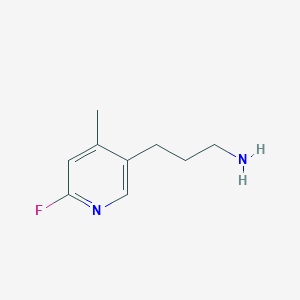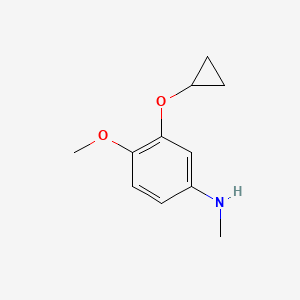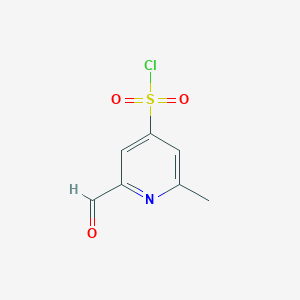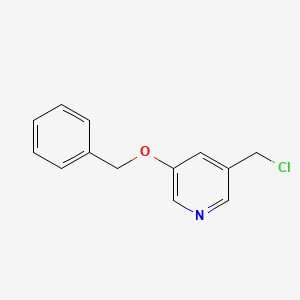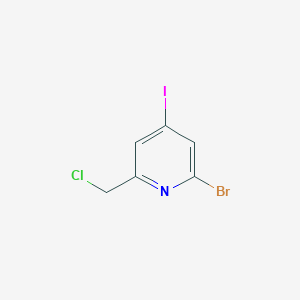
2-Bromo-6-(chloromethyl)-4-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(chloromethyl)-4-iodopyridine is a heterocyclic organic compound that contains bromine, chlorine, and iodine substituents on a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(chloromethyl)-4-iodopyridine can be achieved through a multi-step process involving halogenation and chloromethylation reactions. One common method involves the bromination of 4-iodopyridine followed by chloromethylation using formaldehyde and hydrochloric acid under acidic conditions. The reaction typically requires a catalyst such as zinc chloride to facilitate the chloromethylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-(chloromethyl)-4-iodopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine substituents can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: Reduction of the halogen substituents can lead to the formation of dehalogenated pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(chloromethyl)-4-iodopyridine has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(chloromethyl)-4-iodopyridine involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen substituents makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-chloropyridine: Lacks the iodine substituent, making it less versatile in certain reactions.
2-Iodo-6-(chloromethyl)pyridine: Similar structure but with different halogen substituents, leading to variations in reactivity and applications.
4-Bromo-2-chloropyridine: Different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness
2-Bromo-6-(chloromethyl)-4-iodopyridine is unique due to the presence of three different halogen substituents on the pyridine ring. This unique combination of substituents provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C6H4BrClIN |
|---|---|
Molekulargewicht |
332.36 g/mol |
IUPAC-Name |
2-bromo-6-(chloromethyl)-4-iodopyridine |
InChI |
InChI=1S/C6H4BrClIN/c7-6-2-4(9)1-5(3-8)10-6/h1-2H,3H2 |
InChI-Schlüssel |
PVIDZDWZZVWIOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CCl)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


